2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a boronic ester derivative featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a pinacol-protected boronate group at the 2-position. Its molecular formula is C₁₁H₁₆BNO₃, with an average molecular mass of 221.065 . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with palladium catalysts . The hydroxyl group enhances solubility in polar solvents and enables further functionalization, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-8(14)6-5-7-13-9/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHUTUDFQYHLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660690 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259198-70-3 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Borylation of Halogenated Pyridinols
The most common route involves Miyaura borylation, where a halogenated pyridinol undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For example, 3-bromo-pyridin-3-ol reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium carbonate in dioxane at reflux (80–90°C), yielding the target compound in 77% purity (HPLC: 99.6%). Key parameters include:
-
Catalyst : Pd(dppf)Cl₂ (0.6–1 mol%)
-
Base : K₂CO₃ or KOAc (2–3 equiv)
-
Solvent : Dioxane or DMSO (anhydrous)
Solvent and Base Optimization
Dimethyl sulfoxide (DMSO) enhances reaction rates at elevated temperatures (95°C), as demonstrated in the synthesis of analogous boronate esters. Using KOAc in DMSO, a 74% yield was achieved for 2-ethoxy-3-boronate-pyridine, with LCMS confirming a molecular ion at m/z 250 [MH]⁺.
Alternative Catalytic Systems
Rhodium and Iridium Complexes
A rhodium-catalyzed approach using [RhCl₂(p-cymene)]₂ and sodium tert-butoxide in tetrahydrofuran (THF) under irradiation achieved 99% yield for a phenylpyridine boronate. While this method is less common for pyridinols, it highlights the potential for photoinduced borylation under mild conditions (20°C, 18 h).
Oxidative Addition Precatalysts
Palladacycle precatalysts, such as BrettPhos-Pd-G3, improve efficiency by minimizing ligand degradation. The MIT study notes that oxidative addition of 2-bromopyridin-3-ol to Pd⁰ centers is rate-limiting, necessitating electron-rich phosphine ligands (e.g., BrettPhos) to stabilize intermediates.
Protection-Deprotection Strategies
Silyl Ether Protection
To prevent hydroxyl group interference, 3-bromo-pyridin-3-ol may be protected as a tert-butyldimethylsilyl (TBS) ether before borylation. After boronate formation, fluoride-mediated deprotection (e.g., TBAF) regenerates the hydroxyl group. This method mirrors protections used in nucleoside synthesis.
Ethoxy Intermediate Conversion
In, 3-bromo-2-ethoxypyridine was borylated to form 2-ethoxy-3-boronate-pyridine, followed by acid hydrolysis to yield the hydroxyl derivative. This two-step process avoids direct handling of sensitive pyridinols but introduces additional purification steps.
Reaction Optimization and Yield Analysis
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst (Pd(dppf)Cl₂) | Dioxane, 80°C, 4 h | 77 | 99.6 | |
| Solvent (DMSO) | 95°C, 6 h, KOAc | 74 | 98.5 | |
| Rhodium Catalysis | THF, 20°C, 18 h, irradiation | 99 | N/A |
Higher yields in rhodium systems suggest opportunities for Pd-free methodologies, though scalability and cost remain challenges.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in coupling reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Alcohols or reduced boron compounds.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
1. Role in Drug Development:
This compound serves as a pivotal building block in the synthesis of various pharmaceutical agents. Its boron-containing structure allows for the modulation of biological activity through interactions with biological targets. For instance, it has been utilized in the development of arginase inhibitors which are relevant in cancer therapy and metabolic disorders .
Case Study:
A study demonstrated the synthesis of a series of bivalent epidermal growth factor receptor (EGFR) kinase inhibitors that incorporate this compound. The bivalent design allows for enhanced binding affinity and specificity towards the target enzyme, showcasing its potential in developing more effective cancer treatments .
2. Anticancer Activity:
Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The incorporation of the dioxaborolane moiety enhances the stability and bioavailability of these compounds in biological systems .
Materials Science
1. Polymer Chemistry:
The compound is being explored for its potential use in polymer synthesis. Its ability to form stable complexes with various substrates makes it suitable for creating new materials with tailored properties. For example, it can be used to synthesize boron-containing polymers that exhibit enhanced thermal and mechanical properties .
2. Sensor Development:
Due to its unique electronic properties, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is being investigated for applications in sensor technologies. Its ability to interact with specific ions or molecules can be harnessed to develop sensitive detection systems for environmental monitoring or biomedical applications.
Catalysis
1. Catalytic Applications:
The compound has been utilized as a catalyst or catalyst precursor in various organic reactions. Its boron functionality allows it to facilitate reactions such as cross-coupling reactions and C-H activation processes .
Case Study:
In a recent study, researchers demonstrated that using this compound as a catalyst in Suzuki-Miyaura cross-coupling reactions significantly improved yields and reaction rates compared to traditional catalysts . This highlights its utility in synthetic organic chemistry.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of drugs and probes that target specific biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Compounds :
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1) Molecular Formula: C₁₁H₁₆BNO₂ Substituents: No additional functional groups beyond the boronate and pyridine. Applications: Simpler structure ideal for unhindered cross-coupling. Lacks the hydroxyl group, reducing polarity but increasing stability in non-polar media .
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 452972-11-1) Molecular Formula: C₁₁H₁₄BClNO₂ Substituents: Chlorine at pyridine-2 position. Applications: Chlorine acts as an electron-withdrawing group, enhancing electrophilicity for nucleophilic aromatic substitution. Used in agrochemical intermediates .
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Molecular Formula: C₁₁H₁₅BFNO₃ Substituents: Fluorine at pyridine-6 and hydroxyl at pyridine-3. Applications: Fluorine increases metabolic stability in drug candidates. Hazard profile includes skin/eye irritation (H315, H319) .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8) Molecular Formula: C₁₂H₁₅BF₃NO₂ Substituents: Trifluoromethyl group at pyridine-5. Applications: CF₃ group enhances lipophilicity and electron-withdrawing effects, useful in fluorinated drug scaffolds .
Comparative Data Table
Structural and Crystallographic Insights
The hydroxyl group in the target compound may introduce hydrogen bonding, affecting crystal packing compared to non-polar analogues.
Commercial Availability and Pricing
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 302348-51-2 |
| Molecular Formula | C₁₃H₁₉BO₃ |
| Molecular Weight | 234.10 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
This compound features a pyridine ring substituted with a dioxaborolane moiety that enhances its reactivity and potential interactions with biological targets.
Antiproliferative Effects
Research indicates that compounds containing boron have shown significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of boron compounds can inhibit cell growth in human cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound remains to be fully characterized; however, related compounds have exhibited IC50 values in the low micromolar range against several cancer types .
Inhibition of Kinases
Recent studies have focused on the inhibition of kinases such as GSK-3β and ROCK-1 by boron-containing compounds. For instance, certain derivatives have been identified as potent inhibitors of GSK-3β with IC50 values as low as 8 nM. This suggests that this compound may also exhibit similar inhibitory properties due to its structural similarities with other active compounds .
Case Studies
- Study on Antiparasitic Activity : A comparative analysis involving various pyridine derivatives indicated that modifications at the pyridine ring could enhance antiparasitic activity. The introduction of polar functional groups improved solubility and metabolic stability while maintaining potency against parasites .
- Cell Viability Assays : In vitro studies using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) demonstrated that certain derivatives did not significantly decrease cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Miyaura borylation, where a halogenated pyridinol precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include anhydrous conditions, elevated temperatures (80–100°C), and a 1:1.2 molar ratio of precursor to B₂pin₂. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Data Note : Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical to minimize boronic acid byproducts .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodology :
- ¹H/¹³C NMR : Key signals include the pyridin-3-ol aromatic protons (δ 7.8–8.2 ppm) and the dioxaborolane methyl groups (δ 1.3 ppm, singlet). The boron-containing carbon (C-B) appears at ~85 ppm in ¹³C NMR .
- HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₁₃H₁₉BNO₃: 260.1462) with <2 ppm error .
Q. What are its primary applications in cross-coupling reactions?
- Methodology : The boronic ester moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. For example, coupling with 4-bromoaniline under Pd(PPh₃)₄ catalysis (2 mol%, K₂CO₃ base, DME/H₂O solvent, 70°C, 12 h) yields biaryl products. Reaction efficiency depends on steric hindrance from the pyridin-3-ol group .
Advanced Research Questions
Q. How does the hydroxyl group on pyridin-3-ol influence chemoselectivity in multi-step reactions?
- Analysis : The hydroxyl group can participate in hydrogen bonding or act as a directing group in C-H functionalization. For instance, in Pd-catalyzed couplings, competitive coordination between the hydroxyl and boronic ester groups may require protective strategies (e.g., silylation with TBSCl) to prevent side reactions .
- Data Contradiction : Some studies report reduced coupling yields due to hydroxyl interference, while others exploit it for regioselective functionalization. Resolution involves adjusting protecting groups or using bulky ligands (e.g., SPhos) to modulate reactivity .
Q. What are the stability challenges of this compound under ambient conditions?
- Methodology : The boronic ester is prone to hydrolysis in humid environments. Stability studies show a 10% degradation rate after 30 days at 25°C (60% RH). Storage recommendations:
- Temperature : –20°C under argon.
- Solvent Compatibility : Stable in DMSO or THF for ≤1 week. Avoid protic solvents (e.g., MeOH) .
Q. How can trace impurities (e.g., deborylated products) be quantified during reaction monitoring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
